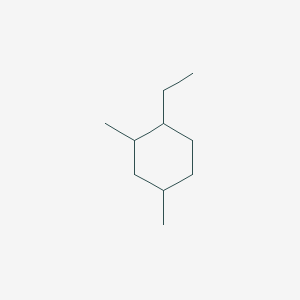

1-Ethyl-2,4-dimethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61142-69-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1-ethyl-2,4-dimethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-4-10-6-5-8(2)7-9(10)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

KRFHQQXJAGLZLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2,4-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-2,4-dimethylcyclohexane, a substituted cycloalkane. Due to its nature as a simple organic compound, the concepts of biological signaling pathways are not applicable. This document focuses on its chemical identity, physical characteristics, and available safety information.

Chemical Identity and Structure

This compound is a saturated hydrocarbon featuring a cyclohexane (B81311) ring substituted with one ethyl and two methyl groups. Its chemical structure leads to the existence of multiple stereoisomers, though information often pertains to a mixture of these forms.

-

Systematic Name: this compound

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 140.27 g/mol | [4][6] |

| Density | 0.762 g/cm³ | [1] |

| Boiling Point | 167.3 °C at 760 mmHg | [1] |

| Flash Point | 44.1 °C | [1] |

| Refractive Index | 1.418 | [1] |

| Vapor Pressure | 2.26 mmHg at 25°C | [1] |

| XLogP3-AA | 4.5 | [5] |

| Topological Polar Surface Area | 0 Ų | [5] |

| Rotatable Bond Count | 1 | [4][5] |

| Heavy Atom Count | 10 | [4][5] |

| Complexity | 96.2 | [5] |

Experimental Protocols

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data for structurally similar flammable hydrocarbons like dimethylcyclohexane and ethylcyclohexane (B155913) provide general guidance.[8][9][10]

-

Hazards: This compound is expected to be a flammable liquid and vapor.[8][9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Skin and eye irritation may occur upon contact.[10]

-

Handling: Use in a well-ventilated area with explosion-proof equipment.[8] Keep away from heat, sparks, and open flames.[8][9] All metal parts of the equipment must be grounded to prevent static discharge.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[9] Do not induce vomiting if ingested.[8] Seek medical attention in all cases of significant exposure.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Keep away from strong oxidizing agents.[8]

Logical Relationship of Compound Data

The following diagram illustrates the logical flow of information for characterizing a chemical compound like this compound.

References

- 1. This compound | 61142-69-6 [chemnet.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2,4-dimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-Ethyl-2,4-dimethylcyclohexane isomers. The synthesis of these saturated carbocycles is of interest for their potential as scaffolds or intermediates in medicinal chemistry and materials science. This document details two primary retrosynthetic approaches, focusing on the formation of a key intermediate, 1-ethyl-2,4-dimethylcyclohexene, followed by its catalytic hydrogenation.

Executive Summary

The synthesis of this compound isomers can be efficiently achieved through a two-step process. The initial step involves the synthesis of the corresponding cyclohexene (B86901) derivative, 1-ethyl-2,4-dimethylcyclohexene. Two effective methods for this transformation are the Grignard reaction and the Wittig reaction, both starting from 2,4-dimethylcyclohexanone (B1329789). The subsequent and final step is the catalytic hydrogenation of the resulting alkene to yield the desired saturated this compound. The stereochemical outcome of the final product is influenced by the stereoselectivity of both the initial bond formation and the hydrogenation step.

Retrosynthetic Analysis

The primary disconnection for this compound points to 1-ethyl-2,4-dimethylcyclohexene as the immediate precursor. This alkene can be synthesized from 2,4-dimethylcyclohexanone through either a Grignard reaction followed by dehydration, or a direct Wittig olefination.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Grignard Reaction Followed by Dehydration

This pathway involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 2,4-dimethylcyclohexanone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol yields the target alkene, 1-ethyl-2,4-dimethylcyclohexene.

Caption: Grignard reaction pathway for the synthesis.

Experimental Protocol: Grignard Reaction

This protocol is adapted from general procedures for the reaction of Grignard reagents with substituted cyclohexanones.[1][2]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

2,4-Dimethylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Concentrated sulfuric acid

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

Reaction with Ketone: The solution of 2,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C (ice bath). After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-2,4-dimethylcyclohexan-1-ol.

-

Dehydration: The crude alcohol is mixed with a catalytic amount of sulfuric acid and heated to induce dehydration. The resulting alkene, 1-ethyl-2,4-dimethylcyclohexene, is purified by distillation.

Synthesis Pathway II: Wittig Reaction

The Wittig reaction provides a direct method to form the carbon-carbon double bond, converting the carbonyl group of 2,4-dimethylcyclohexanone into an ethylidene group to form 1-ethyl-2,4-dimethylcyclohexene.

References

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2,4-dimethylcyclohexane: Nomenclature, Conformational Analysis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a critical role in the fields of chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its physical properties, reactivity, and biological activity. 1-Ethyl-2,4-dimethylcyclohexane serves as an exemplary model for understanding the complexities of stereochemistry in cyclic systems. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their systematic nomenclature using both Cahn-Ingold-Prelog (R/S) and cis/trans conventions, their conformational preferences, and relative stabilities. Furthermore, this document outlines detailed experimental protocols for the separation and characterization of these isomers using chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon featuring three stereogenic centers at carbons 1, 2, and 4. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2^n stereoisomers. Consequently, for this compound, there are 2^3 = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. The relationships between these isomers are not trivial; isomers that are not enantiomers of each other are diastereomers, exhibiting different physical and chemical properties.

Nomenclature and Structural Relationships

The eight stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration (R or S) to each of the three stereocenters. The cis/trans nomenclature is also used to describe the relative positions of the substituents on the cyclohexane (B81311) ring.

The four pairs of enantiomers are:

-

(1R,2R,4R) and (1S,2S,4S)

-

(1R,2R,4S) and (1S,2S,4R)

-

(1R,2S,4R) and (1S,2R,4S)

-

(1R,2S,4S) and (1S,2R,4R)

The relationship between these pairs is diastereomeric. For instance, the (1R,2R,4R) isomer is a diastereomer of (1R,2R,4S), (1R,2S,4R), and (1R,2S,4S) isomers.

Conformational Analysis and Stability

The stability of substituted cyclohexanes is predominantly governed by steric strain, which is minimized when bulky substituents occupy equatorial positions in the chair conformation.[1] This preference is quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] Larger A-values indicate a stronger preference for the equatorial position.

The stability of a given stereoisomer of this compound is determined by the conformational equilibrium of its two chair forms. The most stable conformation is the one that minimizes steric interactions, particularly 1,3-diaxial interactions. The total steric strain in an axial conformation can be estimated by summing the A-values of the axial substituents.

Table 1: Quantitative Conformational Energy Data

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | ~1.74 |

| Ethyl (-CH₂CH₃) | ~1.79 |

Note: A-values are additive and can be used to estimate the relative energy of different conformers.

For any given isomer, the most stable chair conformation will have the maximum number of substituents, particularly the larger ones, in the equatorial position. For example, for the all-cis isomer (where all substituents can be on the same face of the ring), one conformer would have all three substituents equatorial, making it exceptionally stable. Conversely, a conformer with all three groups in axial positions would be highly unstable due to significant 1,3-diaxial strain.[1]

Experimental Protocols for Separation and Characterization

The separation and identification of the stereoisomers of this compound require specialized analytical techniques capable of differentiating between molecules with subtle structural differences.

Protocol 1: Chiral Gas Chromatography (GC) for Stereoisomer Separation

Chiral GC is the method of choice for separating enantiomers and diastereomers of volatile compounds. The use of a chiral stationary phase (CSP) allows for differential interaction with each stereoisomer, leading to different retention times.

-

Objective: To separate the eight stereoisomers of this compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Chirasil-Dex). Column dimensions: 25 m length x 0.25 mm I.D. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a 1% solution of the isomer mixture in hexane, with a split ratio of 100:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 120 °C at a rate of 2 °C/min.

-

Hold: Maintain at 120 °C for 5 minutes.

-

-

Detector Temperature: 280 °C.

-

Expected Outcome: A chromatogram showing multiple, ideally baseline-resolved, peaks corresponding to the different stereoisomers. Diastereomers will have different retention times on both chiral and achiral columns, while enantiomers will only be resolved on a chiral column.

Protocol 2: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and relative stereochemistry (cis/trans) of the isomers.[3]

-

Objective: To confirm the constitution and determine the relative stereochemistry of isolated isomers.

-

Instrumentation: 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the isolated isomer dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Experiments to be Performed:

-

¹H NMR: Provides information on the proton environments, chemical shifts, and coupling constants (J-values). The magnitude of vicinal coupling constants can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thus inferring substituent conformation.[3]

-

¹³C NMR & DEPT-135: Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming proton connectivity within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å). For cyclic systems, NOE correlations between substituents or between a substituent and ring protons can definitively establish their relative cis/trans stereochemistry.

-

Integrated Experimental Workflow

The complete analysis of a stereoisomeric mixture of this compound involves a logical sequence of separation and characterization steps.

Conclusion

The comprehensive analysis of the stereoisomers of this compound requires a systematic approach combining theoretical principles of nomenclature and conformational analysis with advanced analytical techniques. Understanding the distinct properties and behaviors of each stereoisomer is fundamental in many scientific disciplines, particularly in drug development, where the stereochemistry of a molecule can determine its efficacy and safety profile. The methodologies presented in this guide provide a robust framework for the separation, identification, and characterization of complex stereoisomeric mixtures, applicable to a wide range of substituted cyclic compounds.

References

Conformational Landscape of 1-Ethyl-2,4-dimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of cyclic molecules is a critical determinant of their physical properties and biological activity. For drug development professionals and researchers in the chemical sciences, a thorough understanding of the conformational preferences of substituted cyclohexanes is paramount for rational molecular design and the prediction of intermolecular interactions. This technical guide provides a comprehensive conformational analysis of the cis and trans isomers of 1-Ethyl-2,4-dimethylcyclohexane. By examining the energetic penalties associated with axial and equatorial substituent orientations—namely 1,3-diaxial interactions and gauche butane (B89635) interactions—we delineate the hierarchy of conformational stability for each stereoisomer. This analysis is supported by quantitative data, detailed experimental and computational protocols, and visual representations of the conformational equilibria, offering a foundational resource for professionals engaged in molecular modeling and medicinal chemistry.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring adopts a puckered chair conformation to minimize angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial. Through a process known as ring inversion, these positions interconvert. In monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of destabilizing 1,3-diaxial interactions, which are a form of steric strain.[1][2]

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] For polysubstituted cyclohexanes, the stability of a given conformer is determined by the sum of these steric interactions. In addition to 1,3-diaxial strain, gauche interactions between adjacent substituents also contribute to the overall conformational energy.[3]

This guide will systematically analyze the chair conformations of the cis and trans isomers of this compound, applying the principles of A-values and gauche interactions to predict the most stable conformers.

Quantitative Energetic Parameters

The conformational analysis of this compound isomers relies on established energetic parameters for the steric interactions of the substituents. These values are summarized in the table below.

| Interaction Type | Substituents Involved | Energy (kcal/mol) |

| A-Value (1,3-Diaxial Strain) | Axial Methyl (CH₃) | 1.7[1][2] |

| Axial Ethyl (CH₂CH₃) | 1.8[4] | |

| Gauche Butane Interaction | Equatorial Ethyl / Equatorial Methyl (1,2-disubstituted) | 0.9[3] |

Conformational Analysis of cis-1-Ethyl-2,4-dimethylcyclohexane

For cis-1-Ethyl-2,4-dimethylcyclohexane, the ethyl group at C1 and the methyl group at C2 are on the same side of the ring, while the methyl group at C4 is also on the same side. This results in a (1,2-cis, 1,4-cis) configuration. Let's analyze the two possible chair conformations and their associated strain energies.

Conformer A: Ethyl (ax), Methyl at C2 (eq), Methyl at C4 (ax)

-

1,3-Diaxial Interactions:

-

Axial Ethyl at C1: 1.8 kcal/mol

-

Axial Methyl at C4: 1.7 kcal/mol

-

-

Gauche Interactions: None

-

Total Strain Energy: 1.8 + 1.7 = 3.5 kcal/mol

Conformer B: Ethyl (eq), Methyl at C2 (ax), Methyl at C4 (eq)

-

1,3-Diaxial Interactions:

-

Axial Methyl at C2: 1.7 kcal/mol

-

-

Gauche Interactions: None

-

Total Strain Energy: 1.7 kcal/mol

Conformational Analysis of trans-1-Ethyl-2,4-dimethylcyclohexane

For trans-1-Ethyl-2,4-dimethylcyclohexane, there are multiple possible stereoisomers depending on the relative orientations of the three substituents. We will consider the most common case where the ethyl group at C1 and the methyl group at C2 are trans to each other, and the methyl group at C4 is trans to the ethyl group at C1 (1,2-trans, 1,4-trans).

Conformer C: Ethyl (ax), Methyl at C2 (eq), Methyl at C4 (eq)

-

1,3-Diaxial Interactions:

-

Axial Ethyl at C1: 1.8 kcal/mol

-

-

Gauche Interactions: None

-

Total Strain Energy: 1.8 kcal/mol

Conformer D: Ethyl (eq), Methyl at C2 (ax), Methyl at C4 (ax)

-

1,3-Diaxial Interactions:

-

Axial Methyl at C2: 1.7 kcal/mol

-

Axial Methyl at C4: 1.7 kcal/mol

-

-

Gauche Interactions: None

-

Total Strain Energy: 1.7 + 1.7 = 3.4 kcal/mol

Another possibility is the (1,2-trans, 1,4-cis) isomer.

Conformer E: Ethyl (eq), Methyl at C2 (eq), Methyl at C4 (ax)

-

1,3-Diaxial Interactions:

-

Axial Methyl at C4: 1.7 kcal/mol

-

-

Gauche Interactions:

-

Equatorial Ethyl at C1 and Equatorial Methyl at C2: 0.9 kcal/mol

-

-

Total Strain Energy: 1.7 + 0.9 = 2.6 kcal/mol

Conformer F: Ethyl (ax), Methyl at C2 (ax), Methyl at C4 (eq)

-

1,3-Diaxial Interactions:

-

Axial Ethyl at C1: 1.8 kcal/mol

-

Axial Methyl at C2: 1.7 kcal/mol

-

-

Gauche Interactions: None

-

Total Strain Energy: 1.8 + 1.7 = 3.5 kcal/mol

Summary of Conformational Energies

| Isomer | Conformer | Substituent Positions (C1-Et, C2-Me, C4-Me) | 1,3-Diaxial Strain (kcal/mol) | Gauche Strain (kcal/mol) | Total Strain Energy (kcal/mol) | Relative Stability |

| cis | A | ax, eq, ax | 3.5 | 0 | 3.5 | Less Stable |

| B | eq, ax, eq | 1.7 | 0 | 1.7 | More Stable | |

| trans (1,2-t, 1,4-t) | C | ax, eq, eq | 1.8 | 0 | 1.8 | More Stable |

| D | eq, ax, ax | 3.4 | 0 | 3.4 | Less Stable | |

| trans (1,2-t, 1,4-c) | E | eq, eq, ax | 1.7 | 0.9 | 2.6 | Less Stable |

| F | ax, ax, eq | 3.5 | 0 | 3.5 | Least Stable |

Experimental and Computational Protocols

Experimental Determination via Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To experimentally determine the energy barrier for ring inversion and the relative populations of the conformers at equilibrium.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the desired this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d8-toluene).

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature. At this temperature, rapid ring inversion will lead to time-averaged signals for the axial and equatorial protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20°C.

-

Coalescence Temperature: Observe the broadening of the signals as the rate of ring inversion slows down. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

-

Low-Temperature Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved. This "slow-exchange" regime allows for the integration of signals corresponding to each conformer.

-

Data Analysis:

-

From the integrated peak areas at low temperature, the equilibrium constant (Keq) between the two conformers can be calculated.

-

The Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RTln(Keq).

-

The energy barrier to ring inversion can be calculated from the coalescence temperature and the frequency difference between the exchanging signals.

-

Computational Analysis using Molecular Mechanics and DFT

Objective: To computationally model the chair conformations and calculate their relative energies.

Methodology:

-

Structure Building: Construct the 3D models of the different chair conformations for each isomer using a molecular modeling software package (e.g., Avogadro, Maestro).

-

Initial Geometry Optimization (Molecular Mechanics): Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94, OPLS3e). This provides a computationally inexpensive way to obtain reasonable starting geometries.

-

Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, a conformational search can be performed to identify all low-energy conformers.

-

Higher-Level Geometry Optimization (DFT): Take the low-energy conformers from the molecular mechanics step and perform a more accurate geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the ring-flip equilibria for the most stable isomers of cis- and trans-1-Ethyl-2,4-dimethylcyclohexane.

Caption: Conformational equilibrium of cis-1-Ethyl-2,4-dimethylcyclohexane.

Caption: Conformational equilibrium of trans-1-Ethyl-2,4-dimethylcyclohexane.

Conclusion

The conformational analysis of cis- and trans-1-Ethyl-2,4-dimethylcyclohexane reveals a clear preference for conformers that minimize steric strain. By quantifying the energetic penalties of 1,3-diaxial and gauche interactions, we can predict the most stable conformations for each isomer. For the cis isomer, the most stable conformer places the bulky ethyl group and one methyl group in equatorial positions. For the common trans isomers, the most stable conformer also seeks to maximize equatorial substitution, though a completely equatorial arrangement is not always possible. This detailed understanding of conformational preferences is essential for applications in drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets, and in materials science, where molecular conformation influences macroscopic properties. The experimental and computational protocols outlined provide a robust framework for the empirical and theoretical investigation of these and other complex cyclic systems.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethyl-2,4-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethyl-2,4-dimethylcyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes high-quality predicted data to offer insights into its structural characterization. The information presented is intended to support researchers in the identification, elucidation, and quality control of this and structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers. The data presented here corresponds to the most stable predicted conformation, which is generally the all-equatorial isomer.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J in Hz) |

| CH₃ (ethyl) | 0.85 | Triplet | 7.4 |

| CH₂ (ethyl) | 1.25 | Quartet | 7.4 |

| CH₃ (C2-methyl) | 0.88 | Doublet | 6.5 |

| CH₃ (C4-methyl) | 0.90 | Doublet | 6.8 |

| Cyclohexane (B81311) Ring Protons | 0.95 - 1.80 | Multiplet | - |

Note: The chemical shifts of the cyclohexane ring protons are heavily overlapped and appear as a complex multiplet. The exact assignment of each proton is challenging without advanced 2D NMR techniques.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 38.5 |

| C2 | 34.2 |

| C3 | 31.0 |

| C4 | 32.8 |

| C5 | 36.0 |

| C6 | 29.5 |

| CH₂ (ethyl) | 28.7 |

| CH₃ (ethyl) | 11.9 |

| CH₃ (C2-methyl) | 22.8 |

| CH₃ (C4-methyl) | 23.1 |

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid organic compound like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified liquid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Homogenization: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.

-

Internal Standard (Optional): If a precise chemical shift reference is required, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired FIDs to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the chemical shift of the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration (¹H NMR): Integrate the area under each proton signal to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

Caption: General workflow for NMR spectroscopy from sample preparation to spectral analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-2,4-dimethylcyclohexane

For Immediate Release

[City, State] – December 21, 2025 – In the intricate world of molecular analysis, understanding the fragmentation patterns of compounds under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Ethyl-2,4-dimethylcyclohexane, a substituted cycloalkane. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for detailed molecular characterization.

Predicted Mass Spectrometry Data

The fragmentation of this compound (C10H20, molecular weight: 140.27 g/mol ) is anticipated to follow established principles for alkyl-substituted cyclohexanes. The primary fragmentation pathways involve the loss of alkyl substituents and ring cleavage events. The predicted quantitative data for the major fragments are summarized in the table below.

| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Relative Abundance (Predicted) |

| 140 | [C10H20]+• | - | Low |

| 125 | [C9H17]+ | •CH3 | Moderate |

| 111 | [C8H15]+ | •C2H5 | High |

| 97 | [C7H13]+ | •C3H7 | Moderate to High |

| 83 | [C6H11]+ | •C4H9 | Moderate |

| 69 | [C5H9]+ | •C5H11 | Moderate |

| 55 | [C4H7]+ | •C6H13 | High |

| 41 | [C3H5]+ | •C7H15 | Moderate |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]+•) is primarily driven by the stability of the resulting carbocations. The initial ionization event, the removal of an electron, will form the molecular ion at m/z 140. Due to its aliphatic nature, the molecular ion peak is expected to be of low abundance.

The most significant fragmentation pathways are predicted to be:

-

Loss of a Methyl Radical (•CH3): Cleavage of a C-C bond to lose one of the methyl groups results in a stable secondary or tertiary carbocation at m/z 125 .

-

Loss of an Ethyl Radical (•C2H5): The expulsion of the ethyl group is a highly probable fragmentation pathway, leading to a prominent peak at m/z 111 . The stability of the resulting cation makes this a favored fragmentation.

-

Ring Cleavage and Subsequent Alkene Loss: The cyclohexane (B81311) ring can undergo cleavage, followed by the loss of neutral alkene fragments. A common fragmentation for cycloalkanes is the loss of ethene (C2H4), which would lead to a fragment at m/z 112, followed by further fragmentation.[1] More complex ring-opening and rearrangement reactions will lead to the series of fragment ions observed at m/z 97, 83, 69, 55, and 41, corresponding to the loss of progressively larger alkyl radicals. The peak at m/z 55 is often a significant fragment for cyclohexanes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is best performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following provides a detailed methodology for such an experiment.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overload.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's data acquisition software.

-

Process the raw data to obtain the mass spectrum of the analyte peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathways

To illustrate the logical relationships in the fragmentation of this compound, the following diagram has been generated using the DOT language.

References

The Ubiquitous Cyclohexane Ring: An In-depth Technical Guide to the Natural Occurrence of Alkylated Cyclohexanes in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclohexanes are a significant class of saturated hydrocarbons ubiquitously present in crude oils and their refined products.[1] Their molecular structure, characterized by a cyclohexane (B81311) ring bearing one or more alkyl chains, imparts a notable resistance to biodegradation, making them valuable biomarkers for geochemical fingerprinting and environmental forensics. This technical guide provides a comprehensive overview of the natural occurrence of alkylated cyclohexanes in crude oil, delving into their geochemical formation pathways, quantitative distribution, and the analytical methodologies employed for their characterization. Detailed experimental protocols for their extraction and analysis are provided, alongside visualizations of key processes to facilitate a deeper understanding of these important petroleum constituents.

Introduction

Crude oil is a complex amalgam of hydrocarbons and other organic compounds, the composition of which is dictated by the original organic matter, depositional environment, and subsequent geological history. Among the myriad of molecular structures, saturated hydrocarbons, including alkanes and cycloalkanes, form a substantial fraction. Alkylated cyclohexanes, a prominent group within the cycloalkane family, are of particular interest to geochemists, environmental scientists, and the petroleum industry. Their inherent stability and resistance to microbial degradation, compared to their linear alkane counterparts, make them persistent markers in weathered oils and valuable indicators of oil spills.[1] Understanding their origin, abundance, and structural diversity is crucial for oil-source rock correlation, assessing the degree of biodegradation, and for the development of more effective refining processes.

Geochemical Formation of Alkylated Cyclohexanes

The genesis of alkylated cyclohexanes in crude oil is a complex process rooted in the transformation of biological material over geological timescales. The primary pathway involves the diagenesis and catagenesis of organic matter buried in sedimentary basins.

2.1. Diagenesis and Catagenesis: The Precursors to Petroleum

The journey begins with the deposition of organic matter, primarily from algae, bacteria, and higher plants, in anoxic sedimentary environments. During diagenesis, at relatively low temperatures and pressures, this organic matter undergoes microbial and chemical alteration, leading to the formation of kerogen, a complex, insoluble macromolecular substance. As burial depth and temperature increase, the process of catagenesis commences, during which the kerogen undergoes thermal cracking, breaking down into smaller, more mobile hydrocarbon molecules, including the precursors to alkylated cyclohexanes.

2.2. Formation Pathways of the Cyclohexane Ring

The formation of the cyclohexane ring itself is believed to occur through several potential mechanisms involving the cyclization of acyclic biological precursors. One prominent theory involves the intramolecular cyclization of specific acyclic isoprenoids, which are common components of biological lipids. These long-chain molecules, derived from sources like the phytol (B49457) side chain of chlorophyll, can undergo internal cyclization reactions under the influence of acidic clay catalysts and elevated temperatures within the source rock.

Another significant pathway is the hydrogenation of aromatic hydrocarbons. Benzene and its alkylated derivatives, which are also formed during catagenesis, can be subsequently hydrogenated to form cyclohexane and its corresponding alkylated derivatives. This process is particularly relevant in reservoirs with a sufficient supply of hydrogen.

Below is a diagram illustrating the generalized geochemical pathways leading to the formation of alkylated cyclohexanes.

References

An In-depth Technical Guide to the Physical Properties of C10H20 Cyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of various C10H20 isomers containing a cyclohexane (B81311) ring. Understanding these properties is crucial for applications in solvent chemistry, materials science, and as building blocks in pharmaceutical drug development. This document summarizes essential quantitative data, details relevant experimental methodologies, and provides a logical workflow for the characterization of such isomers.

Core Physical Properties of C10H20 Cyclohexane Isomers

The physical properties of C10H20 cyclohexane isomers are significantly influenced by their molecular structure, including the nature and position of alkyl substituents and the stereochemistry of the ring system. These variations in structure lead to differences in intermolecular forces, which in turn affect properties such as boiling point, melting point, density, and refractive index.

Data Summary

The following table summarizes the key physical properties of several prominent C10H20 cyclohexane isomers. This data has been compiled from various scientific sources to provide a comparative overview.

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n_D) |

| Decalin (Decahydronaphthalene) | |||||

| cis-Decalin | Bicyclo[4.4.0]decane | 196[1] | -42.9[1] | 0.896 at 20°C[2] | 1.481 at 20°C[2] |

| trans-Decalin | Bicyclo[4.4.0]decane | 187[1] | -30.4[1] | 0.870 at 20°C[2] | 1.469 at 20°C[2] |

| Butylcyclohexane | |||||

| n-Butylcyclohexane | 1-Butylcyclohexane | 178-180[3] | -78[3] | 0.818 at 25°C[3] | 1.441 at 20°C[3] |

| sec-Butylcyclohexane | (1-Methylpropyl)cyclohexane | ~175 | - | - | - |

| isobutylcyclohexane | (2-Methylpropyl)cyclohexane | ~171 | - | - | - |

| Pentylcyclopentane | |||||

| n-Pentylcyclopentane | 1-Pentylcyclopentane | ~179 | -83 | 0.791 | 1.436 |

| Cyclodecane | |||||

| Cyclodecane | Cyclodecane | 201[4] | 9-10[4] | 0.871 at 25°C[5] | 1.471 at 20°C |

| Methylpropylcyclohexane | |||||

| 1-Methyl-2-propylcyclohexane (mixture of diastereomers) | 176.15[6] | -84.33 (estimate)[6] | 0.8130[6] | 1.4468[6] | |

| cis-1-Methyl-3-propylcyclohexane | 168.6[7] | - | - | - | |

| trans-1-Methyl-3-propylcyclohexane | 169.3[8] | - | - | - | |

| 1-Methyl-4-propylcyclohexane (isomer not specified) | 168-170 | - | - | - | |

| Diethylcyclohexane | |||||

| 1,2-Diethylcyclohexane (isomer not specified) | 173-175 | - | 0.817 | 1.448 | |

| 1,3-Diethylcyclohexane (isomer not specified) | 170-172 | - | 0.803 | 1.440 | |

| 1,4-Diethylcyclohexane (isomer not specified) | 172-174 | - | 0.804 | 1.441 |

Experimental Protocols

The accurate determination of the physical properties of C10H20 cyclohexane isomers relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux method is commonly employed.

Apparatus:

-

Heating block or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Stirring bar (optional)

Procedure:

-

A small amount of the liquid isomer (a few milliliters) is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The apparatus is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the liquid displaces the remaining air.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

Distillation is another common method for determining the boiling point of volatile liquids and also serves as a purification technique. During distillation, the temperature of the vapor that is in equilibrium with the boiling liquid is measured, which corresponds to the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the solid isomer is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the solid into the closed end. The tube is then tapped to compact the sample.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is filled with the liquid isomer, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Alternatively, a digital density meter can be used, which measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is related to the density of the sample.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid isomer are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the refractometer to maintain a constant temperature (usually 20°C or 25°C).

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp, well-defined boundary line.

-

The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of C10H20 cyclohexane isomers.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. davjalandhar.com [davjalandhar.com]

- 4. scribd.com [scribd.com]

- 5. jove.com [jove.com]

- 6. 1-methyl-2-propylcyclohexane, Mixture of diastereomers [chembk.com]

- 7. cis-1-methyl-3-propylcyclohexane [webbook.nist.gov]

- 8. trans-1-methyl-3-propylcyclohexane [webbook.nist.gov]

Chirality and optical activity of 1-Ethyl-2,4-dimethylcyclohexane stereoisomers

An In-depth Technical Guide on the Chirality and Optical Activity of 1-Ethyl-2,4-dimethylcyclohexane Stereoisomers

Abstract

Chirality is a critical molecular property in drug development and materials science, profoundly influencing a compound's biological activity and physical properties. This compound presents a complex and illustrative case study in stereoisomerism. With three stereogenic centers, this molecule can exist as multiple stereoisomers, each with unique spatial arrangements and consequent chiral properties. This document provides a comprehensive analysis of the stereoisomers of this compound, detailing their classification, chirality, and potential for optical activity. It includes a systematic breakdown of the isomers, a generalized experimental protocol for assessing optical activity, and a logical diagram illustrating the stereochemical relationships.

Introduction to Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon. The stereochemistry of this molecule is determined by the spatial orientation of the substituents—an ethyl group at position 1, and two methyl groups at positions 2 and 4—relative to the cyclohexane (B81311) ring. The carbon atoms C1, C2, and C4 are stereogenic centers (chiral centers), as each is bonded to four different groups.

According to the 2n rule, where 'n' is the number of stereogenic centers, a molecule can have a maximum of 23 = 8 stereoisomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). A crucial aspect of this analysis is to determine if any of these combinations result in an achiral meso compound, which possesses an internal plane of symmetry and is therefore optically inactive.

Analysis of Stereoisomers

The eight possible stereoisomers of this compound exist as four pairs of enantiomers. Due to the substitution pattern, no isomer of this compound possesses an internal plane of symmetry that would render it a meso compound. The lack of symmetry holds true even in the most symmetric spatial arrangement (all-cis), as the substituent at C1 (ethyl) is different from those at C2 and C4 (methyl). Therefore, all eight stereoisomers are chiral and, consequently, optically active.

Each chiral isomer will rotate plane-polarized light, and its corresponding enantiomer will rotate light by an equal magnitude in the opposite direction.

Data Presentation: Stereoisomer Properties

The following table summarizes the theoretical properties of the stereoisomers. The isomers are grouped into enantiomeric pairs. The specific rotation values (α) are hypothetical placeholders (+x, -x) to illustrate the principle that enantiomers have equal and opposite optical rotation. The actual values would need to be determined experimentally.

| Stereoisomer Name (Configuration) | Substituent Orientation (Relative) | Chirality | Optical Activity (Predicted) |

| (1R,2R,4R)-1-ethyl-2,4-dimethylcyclohexane | trans,trans | Chiral | Optically Active (+ or -) |

| (1S,2S,4S)-1-ethyl-2,4-dimethylcyclohexane | trans,trans | Chiral | Optically Active (- or +) |

| (1R,2R,4S)-1-ethyl-2,4-dimethylcyclohexane | trans,cis | Chiral | Optically Active (+ or -) |

| (1S,2S,4R)-1-ethyl-2,4-dimethylcyclohexane | trans,cis | Chiral | Optically Active (- or +) |

| (1R,2S,4R)-1-ethyl-2,4-dimethylcyclohexane | cis,trans | Chiral | Optically Active (+ or -) |

| (1S,2R,4S)-1-ethyl-2,4-dimethylcyclohexane | cis,trans | Chiral | Optically Active (- or +) |

| (1R,2S,4S)-1-ethyl-2,4-dimethylcyclohexane | cis,cis | Chiral | Optically Active (+ or -) |

| (1S,2R,4R)-1-ethyl-2,4-dimethylcyclohexane | cis,cis | Chiral | Optically Active (- or +) |

Visualization of Stereoisomer Relationships

The logical relationship between the structural features of this compound and its resulting stereochemical properties can be visualized as a flowchart.

Caption: Logical workflow for determining the chirality of this compound isomers.

Experimental Protocol: Determination of Optical Activity via Polarimetry

The optical activity of each chiral stereoisomer can be quantified by measuring its specific rotation using a polarimeter. The following protocol outlines the standard methodology.

Objective: To measure the specific rotation [α] of a purified stereoisomer of this compound.

Materials:

-

High-purity sample of the isolated stereoisomer.

-

High-purity, optically inactive solvent (e.g., ethanol, chloroform).

-

Polarimeter (with sodium D-line lamp, λ = 589 nm).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

Polarimeter sample cell (e.g., 1 dm length).

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise mass (m) of the purified stereoisomer using an analytical balance.

-

Dissolve the sample in the chosen solvent in a volumetric flask to a precise total volume (V).

-

Calculate the concentration (c) of the solution in g/mL. The concentration should be dilute enough to ensure a linear response.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the sample cell with the pure solvent (the "blank").

-

Place the blank cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the prepared sample solution and discard the rinsing.

-

Carefully fill the sample cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α) in degrees. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the Biot's law formula: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

-

Data Reporting:

-

Report the specific rotation along with the temperature, wavelength (typically "D" for the sodium D-line), and solvent used. For example: [α]20D = +15.8° (c 1.0, ethanol).

-

Conclusion

The this compound system serves as an excellent model for understanding complex stereoisomerism in cyclic compounds. The presence of three distinct stereocenters and the absence of internal symmetry elements lead to the existence of eight unique, chiral, and optically active stereoisomers, which manifest as four pairs of enantiomers. The principles outlined in this guide are fundamental for the synthesis, separation, and characterization of chiral molecules, which is a critical endeavor in the pharmaceutical industry and advanced materials research. Experimental verification via polarimetry, as detailed in the provided protocol, remains the definitive method for quantifying the optical activity of these compounds.

Methodological & Application

Application Note: Gas Chromatography Method for the Separation of 1-Ethyl-2,4-dimethylcyclohexane Isomers

Abstract

This application note details a robust gas chromatography (GC) method for the separation of geometric isomers of 1-Ethyl-2,4-dimethylcyclohexane. Due to their similar boiling points and mass spectra, the effective separation of these isomers is critical for accurate identification and quantification in various research and industrial applications, including fuel analysis and fragrance development. The described method utilizes a high-resolution capillary column with a specialized stationary phase to achieve baseline separation of the cis and trans isomers. This protocol is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

This compound possesses multiple stereoisomers, including cis and trans configurations, which can exhibit different physical and chemical properties. The separation and quantification of these individual isomers are often necessary for understanding structure-activity relationships, ensuring product quality, and for detailed compositional analysis of complex hydrocarbon mixtures. Gas chromatography is a powerful technique for the separation of volatile compounds; however, the separation of closely related isomers requires careful optimization of the chromatographic conditions, particularly the choice of the stationary phase and the temperature program. This application note provides a detailed protocol for the successful separation of this compound isomers.

Experimental Protocol

A detailed methodology for the gas chromatographic separation of this compound isomers is provided below.

Sample Preparation

A standard mixture of this compound isomers is prepared in n-hexane at a concentration of 100 µg/mL for each isomer. For unknown samples, a 1:100 dilution in n-hexane is recommended as a starting point. Ensure the sample is fully dissolved and vortexed before injection.

Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) is recommended for this analysis.

-

Column: A capillary column with a stationary phase that offers good selectivity for geometric isomers is crucial. A column such as a DB-5ms (5%-Phenyl)-methylpolysiloxane or a more polar phase like a cyclodextrin-based chiral column can provide the necessary resolution. For this application, a Restek Rtx®-200 (trifluoropropylmethyl polysiloxane) column (60 m x 0.25 mm ID, 0.25 µm film thickness) is proposed.

-

Injector: A split/splitless injector is used in split mode to handle the concentration of the prepared standard.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Table 1: Gas Chromatography Operating Conditions

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 60 °C |

| Hold Time | 2 min |

| Ramp Rate | 5 °C/min |

| Final Temperature | 150 °C |

| Final Hold Time | 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Results and Discussion

Under the specified chromatographic conditions, the geometric isomers of this compound are expected to be well-separated. The elution order will depend on the specific stereochemistry of the isomers and their interaction with the stationary phase. Generally, isomers with a more compact structure or lower boiling point will elute earlier. The use of a mid-polarity column like the Rtx®-200 provides a different selectivity compared to standard non-polar phases, which often separate based on boiling points alone. This selectivity is key to resolving the subtle structural differences between the cis and trans isomers.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of two primary isomers of this compound. Please note that these are example values and may vary depending on the specific instrument and column used.

Table 2: Example Retention Times and Resolution of this compound Isomers

| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| Isomer 1 (e.g., cis) | 12.58 | 48.7 | - |

| Isomer 2 (e.g., trans) | 12.92 | 51.3 | 2.1 |

Resolution is calculated between adjacent peaks. A value greater than 1.5 indicates baseline separation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound isomers.

Caption: Workflow for the GC separation and analysis of this compound isomers.

Conclusion

The gas chromatography method presented in this application note provides a reliable and reproducible approach for the separation of this compound isomers. The use of a mid-polarity capillary column and an optimized temperature program allows for the successful resolution of these closely related compounds. This method is suitable for quality control, research, and other analytical applications where the specific isomer composition is of interest. Further optimization may be required for complex matrices or for the separation of all possible stereoisomers.

Application Notes and Protocols for 1-Ethyl-2,4-dimethylcyclohexane as a Jet Fuel Surrogate Component

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-2,4-dimethylcyclohexane as a surrogate component in jet fuel formulations. Cycloalkanes are a significant class of hydrocarbons present in conventional jet fuels, influencing properties such as density, viscosity, and combustion characteristics. This compound (C₁₀H₂₀) is a representative C10 cycloalkane that can be considered for inclusion in jet fuel surrogates to mimic the behavior of naphthenic compounds found in real aviation fuels. These notes are intended for researchers, scientists, and professionals in the fields of combustion science, fuel development, and aerospace engineering.

Introduction to this compound in Jet Fuel Surrogates

Jet fuel surrogates are simplified mixtures of a few well-characterized hydrocarbon components designed to emulate the physical and chemical properties of real, complex jet fuels like Jet-A or JP-8. The development of accurate surrogates is crucial for computational fluid dynamics (CFD) modeling of combustion processes, as well as for conducting controlled laboratory experiments. Cycloalkanes (naphthenes) are a key class of compounds in jet fuels, typically comprising 20-50% of the fuel's volume. They play a significant role in determining the fuel's density, viscosity, and ignition properties.

This compound is a C10 substituted cycloalkane that can represent the heavier naphthenic fraction of jet fuel. Its molecular structure and properties are relevant for studying fuel atomization, evaporation, and combustion chemistry. By incorporating this and other cycloalkanes into surrogate mixtures, researchers can better replicate the performance of conventional and alternative jet fuels.

Physicochemical and Combustion Properties

A comprehensive understanding of the physical and chemical properties of surrogate components is essential for accurate fuel formulation. The following tables summarize the available and estimated properties of this compound and related compounds for comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀ | - | - |

| Molecular Weight | 140.27 | g/mol | [1] |

| Density | 0.762 | g/cm³ at 20°C | [1] |

| Boiling Point | 167.3 | °C at 760 mmHg | [1] |

| Flash Point | 44.1 | °C | [1] |

| Refractive Index | 1.418 | - | [1] |

Table 2: Comparative Combustion Properties of Cycloalkanes

| Compound | Derived Cetane Number (DCN) | Heat of Combustion (MJ/kg) | Notes |

| This compound | Estimated: 30-40 | Estimated: ~43-45 | No direct experimental data found. Estimated based on similar structures. |

| n-Butyl-cyclohexane | 47 | - | DCN measured experimentally.[2] |

| 1,3,5-Trimethyl-cyclohexane | 31 | - | DCN measured experimentally.[2] |

| Decalin (Decahydronaphthalene) | - | ~43.5 | A common dicyclic surrogate component. |

| Jet-A (Typical) | 40-60 | 42.8 - 43.5 | Reference range for conventional jet fuel. |

Note: The values for this compound are estimates based on trends observed in similar alkylated cycloalkanes. Experimental determination is recommended for precise surrogate formulation.

Experimental Protocols

The following are detailed protocols for measuring key properties of this compound for its application as a jet fuel surrogate component. These protocols are based on standard ASTM methods.

Objective: To determine the density of liquid hydrocarbons.

Apparatus:

-

Digital Density Meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier temperature control.

-

Syringes for sample injection.

-

Cleaning solvents (e.g., heptane, acetone).

-

Dry air or nitrogen source.

Procedure:

-

Calibration: Calibrate the density meter using at least two reference standards (e.g., dry air and deionized water) at the desired measurement temperature (e.g., 15°C or 20°C).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, degas the sample.

-

Temperature Equilibration: Set the instrument to the desired temperature and allow it to stabilize.

-

Measurement: a. Rinse the measurement cell with an appropriate solvent and dry it completely with a stream of dry air or nitrogen. b. Inject the sample into the measurement cell, ensuring there are no air bubbles. c. Allow the sample to reach thermal equilibrium within the cell. d. Record the density reading once it has stabilized.

-

Cleaning: Clean the cell thoroughly with solvent and dry it after the measurement.

-

Replicates: Perform at least three replicate measurements and report the average density.

Objective: To determine the kinematic viscosity of liquid hydrocarbons.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

-

Constant temperature bath with a precision of ±0.02°C.

-

Timer with a resolution of 0.1 seconds or better.

-

Pipettes and suction bulbs.

-

Cleaning solvents (e.g., heptane, acetone).

Procedure:

-

Viscometer Selection: Choose a viscometer where the efflux time is between 200 and 1000 seconds for the sample.

-

Temperature Control: Set the constant temperature bath to the desired measurement temperature (e.g., -20°C, 20°C, or 40°C) and allow it to stabilize.

-

Sample Loading: a. Charge the viscometer with the this compound sample in a manner that avoids the introduction of air bubbles and particulates. b. Place the charged viscometer in the constant temperature bath in a vertical position.

-

Thermal Equilibration: Allow the viscometer to sit in the bath for at least 30 minutes to ensure the sample reaches the bath temperature.

-

Measurement: a. Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. b. Release the suction and allow the liquid to flow freely down the capillary. c. Start the timer as the bottom of the meniscus passes the upper timing mark. d. Stop the timer as the bottom of the meniscus passes the lower timing mark. e. Record the efflux time.

-

Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured efflux time in seconds.

-

Replicates: Repeat the measurement at least twice and average the results.

Objective: To determine the heat of combustion of liquid hydrocarbon fuels.

Apparatus:

-

Bomb calorimeter.

-

Oxygen bomb.

-

Sample cup (stainless steel or platinum).

-

Fuse wire.

-

Benzoic acid (for calibration).

-

Oxygen cylinder with a pressure regulator.

-

Temperature measuring device (e.g., platinum resistance thermometer).

Procedure:

-

Calibration: a. Determine the energy equivalent of the calorimeter by combusting a known mass of benzoic acid. b. Follow the manufacturer's instructions for the specific calorimeter being used.

-

Sample Preparation: a. Weigh a precise amount (typically 0.8 to 1.2 g) of this compound into the sample cup. b. Attach a piece of fuse wire to the bomb electrodes, ensuring it is in contact with the sample.

-

Bomb Assembly and Charging: a. Place the sample cup in the bomb. b. Add a small amount of distilled water (typically 1 mL) to the bottom of the bomb to absorb combustion products. c. Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

-

Combustion: a. Place the charged bomb in the calorimeter bucket containing a known mass of water. b. Allow the system to reach thermal equilibrium. c. Ignite the sample by passing a current through the fuse wire. d. Record the temperature rise of the water in the calorimeter.

-

Calculation: Calculate the gross heat of combustion based on the temperature rise, the energy equivalent of the calorimeter, and the mass of the sample, making corrections for the heat of formation of nitric and sulfuric acids and the heat of combustion of the fuse wire.

Objective: To determine the ignition delay and derived cetane number of diesel-like fuels.

Apparatus:

-

Ignition Quality Tester (IQT™) or similar constant volume combustion chamber instrument.

-

Fuel injection system.

-

Pressure transducer.

-

Data acquisition system.

-

Reference fuels (n-heptane and α-methylnaphthalene or iso-cetane).

Procedure:

-

Instrument Calibration and Verification: Calibrate the instrument according to the manufacturer's instructions using certified reference fuels to ensure it meets the specifications of ASTM D6890.

-

Sample Introduction: Introduce the this compound sample into the instrument's fuel reservoir.

-

Test Execution: a. The instrument will automatically heat and pressurize a combustion chamber to a specified condition (typically ~550°C and 2.1 MPa). b. A small, precise amount of the fuel sample is then injected into the chamber. c. The pressure rise due to combustion is monitored by the pressure transducer.

-

Ignition Delay Measurement: The ignition delay is the time from the start of injection to the onset of combustion, which is detected as a sharp increase in pressure. The instrument automatically measures this time.

-

DCN Calculation: The measured ignition delay is then converted to a Derived Cetane Number (DCN) using a correlation equation provided in the ASTM D6890 standard.

-

Replicates: The instrument typically performs a series of injections and reports an average DCN value.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of this compound as a jet fuel surrogate component.

Caption: Workflow for formulating a jet fuel surrogate incorporating this compound.

References

Experimental protocol for the oxidation of 1-Ethyl-2,4-dimethylcyclohexane

Introduction

The selective oxidation of saturated hydrocarbons, such as 1-Ethyl-2,4-dimethylcyclohexane, is a fundamentally important transformation in organic synthesis, providing a direct route to functionalized molecules from simple alkanes. This application note details a generalized experimental protocol for the oxidation of this compound. Due to the inert nature of C-H bonds in alkanes, this transformation typically requires strong oxidizing agents and carefully controlled reaction conditions to achieve desired product selectivity and yield. The primary products of such an oxidation are expected to be a mixture of isomeric alcohols and ketones, formed through the oxidation of the tertiary and secondary carbon centers.

Experimental Overview

This protocol outlines the oxidation of this compound utilizing chromic acid, a potent oxidizing agent. The reaction proceeds via the direct oxidation of a C-H bond to a C-O bond. The reaction is performed in a biphasic system or with a co-solvent to facilitate the interaction between the nonpolar substrate and the aqueous oxidizing agent. The product distribution is highly dependent on the reaction conditions, including temperature, reaction time, and the concentration of the oxidant.

Data Presentation

| Entry | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) | Product Distribution (Alcohol:Ketone Ratio) |

| 1 | Chromic Acid | 25 | 12 | 45 | 3:1 |

| 2 | Chromic Acid | 50 | 6 | 65 | 2:1 |

| 3 | Potassium Permanganate | 25 | 24 | 30 | 4:1 |

| 4 | Potassium Permanganate | 50 | 12 | 50 | 3:1 |

Experimental Protocol

Materials:

-

This compound (cis/trans mixture)

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Acetone

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (71.3 mmol) of this compound in 100 mL of acetone. Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Jones Reagent (Chromic Acid): In a separate beaker, carefully dissolve 10.0 g (100 mmol) of chromium trioxide in 25 mL of distilled water. While cooling in an ice bath, slowly add 8.7 mL of concentrated sulfuric acid.

-

Oxidation Reaction: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound over a period of 1 hour. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of isopropanol (B130326) until the orange color of Cr(VI) is replaced by the green color of Cr(III). Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

-